molecular formula C29H42ClNO4 B8475314 (1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride

(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride

Cat. No.: B8475314
M. Wt: 504.1 g/mol
InChI Key: UAIXRPCCYXNJMQ-HPRIMLMLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride, also known as buprenorphine, is a semi-synthetic opioid derived from thebaine. It is primarily used for its analgesic properties and in the treatment of opioid dependence. Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which gives it a unique profile compared to other opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including:

Industrial Production Methods

Industrial production of buprenorphine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Buprenorphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Buprenorphine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study opioid receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Extensively studied for its use in pain management and opioid dependence treatment.

    Industry: Used in the development of new analgesic drugs and formulations.

Mechanism of Action

Buprenorphine exerts its effects by binding to the mu-opioid receptor with high affinity but low intrinsic activity. This partial agonist activity results in analgesia and euphoria, but with a ceiling effect that reduces the risk of overdose. It also acts as an antagonist at the kappa-opioid receptor, which may contribute to its unique pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Buprenorphine’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique among opioids. This profile provides effective analgesia with a lower risk of respiratory depression and overdose compared to full agonists like methadone and oxycodone .

Properties

Molecular Formula

C29H42ClNO4

Molecular Weight

504.1 g/mol

IUPAC Name

(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride

InChI

InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26+,27-,28+,29+;/m1./s1

InChI Key

UAIXRPCCYXNJMQ-HPRIMLMLSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.Cl

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.